
Istamycin AP
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描述
Istamycin AP is an amino sugar.
常见问题
Basic Research Question: What are the biosynthetic pathways and key enzymes involved in Istamycin AP production?
Answer:
this compound, a 1,4-diaminocyclitol antibiotic, is synthesized via a pathway involving aminoglycoside O-phosphotransferases. Key genes include istP and forP, which initiate the C3',4'-dideoxygenation reaction. Disruption of istP in Streptomyces tenjimariensis abolishes dideoxygenation, while forP knockout generates novel metabolites like 3-O-methyl-FOR-KK1. Researchers can verify these pathways using genomic sequencing, gene knockout/knock-in experiments, and HPLC-MS to track metabolite profiles .
Table 1: Key Genes and Functions in Istamycin Biosynthesis
Gene | Function | Experimental Validation Method |
---|---|---|
istP | Initiates dideoxygenation in this compound | Gene disruption + metabolite analysis |
forP | Cross-compatible dideoxygenation promoter | Bidirectional complementation assays |
Advanced Research Question: How can researchers resolve contradictions in enzyme activity data across studies on this compound-related phosphotransferases?
Answer:
Contradictions often arise from variations in experimental conditions (e.g., pH, substrate concentration) or strain-specific genetic backgrounds. To address this:
Replicate experiments under standardized protocols (e.g., fixed ATP concentration, temperature).
Perform kinetic assays (e.g., Michaelis-Menten constants) to compare enzyme efficiency.
Use structural modeling (e.g., AlphaFold) to identify active-site variations between homologs like IstP and ForP.
Cross-reference findings with secondary data (e.g., crystallography databases) to validate hypotheses .
Basic Research Question: What methodologies are recommended for isolating and purifying this compound from microbial cultures?
Answer:
Fermentation Optimization : Adjust carbon/nitrogen ratios and aeration to maximize yield.
Extraction : Use solvent partitioning (e.g., ethyl acetate at pH 8.0) to isolate crude extract.
Purification : Employ column chromatography (silica gel or HPLC with C18 reverse-phase columns) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Advanced Research Question: How can researchers design experiments to explore the cross-compatibility of istP and forP in non-native bacterial hosts?
Answer:
Cloning : Insert istP or forP into plasmid vectors (e.g., pET28a) under inducible promoters.
Heterologous Expression : Transform into E. coli BL21(DE3) and induce with IPTG.
Functional Assays : Monitor dideoxygenation activity using LC-MS and compare metabolite profiles to wild-type strains.
Statistical Validation : Apply ANOVA to confirm significant differences in enzyme activity between constructs .
Basic Research Question: What statistical criteria should guide data reporting in this compound efficacy studies?
Answer:
- Report mean ± SD for triplicate experiments.
- Use p < 0.05 (with justification for threshold) to denote significance.
- Avoid overprecision (e.g., report IC50 as 12.3 μM ± 0.5, not 12.345 μM).
- Disclose instrument precision (e.g., "HPLC calibrated to ±0.01 mg/mL") .
Advanced Research Question: How can conflicting data on this compound’s minimum inhibitory concentration (MIC) against Gram-negative bacteria be reconciled?
Answer:
Discrepancies may stem from:
Strain Variability : Test across diverse clinical isolates (e.g., E. coli, Klebsiella).
Media Differences : Use standardized broth microdilution (CLSI guidelines).
Synergy Testing : Evaluate combinatorial effects with β-lactams to identify confounding factors.
Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
Basic Research Question: What ethical and safety protocols apply to handling this compound in laboratory settings?
Answer:
Biosafety Level 2 (BSL-2) : Required for aerosol-prone procedures.
Waste Disposal : Autoclave cultures before disposal.
Ethical Reporting : Disclose conflicts of interest and obtain IRB approval for animal studies.
Data Integrity : Archive raw data for ≥5 years post-publication .
Advanced Research Question: What strategies can identify novel regulatory elements in the istP promoter region?
Answer:
Promoter Trapping : Use reporter genes (e.g., GFP) fused to serial deletions of the istP upstream region.
ChIP-seq : Identify transcription factor binding sites under varying stress conditions (e.g., nitrogen limitation).
Bioinformatics : Screen for conserved motifs (e.g., using MEME Suite) across Streptomyces genomes .
Basic Research Question: How should researchers validate the specificity of antibodies used in this compound immunoassays?
Answer:
Western Blotting : Confirm single-band detection in cell lysates.
Competitive ELISA : Use free this compound to block antibody binding.
Cross-Reactivity Testing : Screen against structurally related aminoglycosides (e.g., gentamicin) .
Advanced Research Question: What computational tools are effective for modeling this compound’s interaction with ribosomal targets?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding affinities to 16S rRNA.
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of drug-RNA complexes.
Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions .
属性
分子式 |
C13H28N4O4 |
---|---|
分子量 |
304.39 g/mol |
IUPAC 名称 |
(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |
InChI 键 |
CPVYVUXPFHPEFB-LJKYVLQWSA-N |
手性 SMILES |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |
规范 SMILES |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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